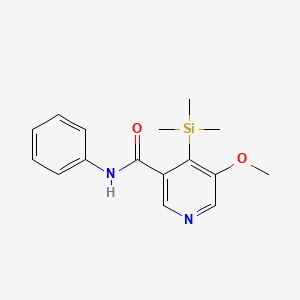

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

CAS No.: 1105675-62-4

Cat. No.: VC2981191

Molecular Formula: C16H20N2O2Si

Molecular Weight: 300.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105675-62-4 |

|---|---|

| Molecular Formula | C16H20N2O2Si |

| Molecular Weight | 300.43 g/mol |

| IUPAC Name | 5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19) |

| Standard InChI Key | DANYRTOROYBZFN-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C |

| Canonical SMILES | COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C |

Introduction

Chemical Identity and Structure

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a nicotinamide derivative featuring a trimethylsilyl group at the 4-position and a methoxy group at the 5-position of the pyridine ring, along with a phenyl amide substituent. The compound has the following identifiers and structural characteristics:

| Property | Value |

|---|---|

| CAS Registry Number | 1105675-62-4 |

| Molecular Formula | C₁₆H₂₀N₂O₂Si |

| Molecular Weight | 300.43 g/mol |

| IUPAC Name | 5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide |

| MDL Number | MFCD11857619 |

| InChI | InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19) |

| SMILES | COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)Si(C)C |

The compound consists of a pyridine ring with a carboxamide group at position 3, a trimethylsilyl group at position 4, and a methoxy group at position 5. The amide nitrogen is bonded to a phenyl ring, creating the N-phenyl nicotinamide portion of the molecule .

Physical and Chemical Properties

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide possesses several notable physical and chemical properties that influence its behavior in various chemical environments:

The compound contains several functional groups that contribute to its reactivity profile: a methoxy group (-OCH₃), a trimethylsilyl group (-Si(CH₃)₃), and an amide linkage (-CONH-). The trimethylsilyl group is particularly noteworthy as it introduces unique reactivity patterns compared to standard nicotinamide derivatives .

Spectroscopic Properties

While comprehensive spectroscopic data specifically for 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is limited in the available literature, the compound would be expected to display characteristic spectral features based on its structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on similar compounds in the search results, the proton NMR (¹H NMR) spectrum would likely show:

-

Signals for the methoxy group (approximately δ 3.8-4.1 ppm)

-

Signals for the trimethylsilyl group (approximately δ 0.0-0.5 ppm)

-

Signals for the pyridine ring protons (approximately δ 7.0-8.5 ppm)

-

Signals for the phenyl ring protons (approximately δ 7.0-7.6 ppm)

-

Signal for the amide NH (approximately δ 8.5-10.5 ppm)

Researchers should implement appropriate safety measures when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection. The compound should be stored in a sealed container in a cool, dry place, preferably at 2-8°C .

Structure-Activity Relationships

The structural features of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide can be compared with related compounds to understand potential structure-activity relationships:

Key Structural Elements

-

Pyridine Ring: Forms the core scaffold and provides a basic nitrogen atom that can participate in hydrogen bonding and metal coordination.

-

Methoxy Group: The 5-methoxy substituent potentially alters the electronic properties of the pyridine ring and may influence the compound's interaction with biological targets.

-

Trimethylsilyl Group: This bulky silicon-containing group at the 4-position likely influences the compound's steric properties and lipophilicity. Silicon-containing compounds often exhibit unique biological properties compared to their carbon analogs.

-

N-Phenyl Amide: This moiety could participate in hydrogen bonding and π-stacking interactions with potential biological targets.

Similar structural motifs appear in compounds described in the literature for various applications, including enzyme inhibitors and pharmacologically active agents .

Future Research Directions

Based on the structural features of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, several promising research directions can be proposed:

-

Evaluation as NNMT Inhibitors: Given structural similarities to compounds studied in the context of NNMT inhibition, this compound could be evaluated for potential inhibitory activity against NNMT .

-

Development of Analogs: Systematic modification of the phenyl ring, the trimethylsilyl group, or the methoxy substituent could yield a series of analogs with potentially enhanced properties for specific applications.

-

Exploration of Silicon-Based Medicinal Chemistry: The compound could serve as a starting point for exploring the impact of silicon incorporation in medicinal chemistry, an area of growing interest in drug development.

-

Investigation of Photophysical Properties: The extended conjugated system in this compound suggests potential interesting photophysical properties that could be explored for sensing or imaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume